Roburic acid
Overview
Description
Roburic acid is a tetracyclic triterpenoid compound found in the plant Gentiana macrophylla. It is known for its anti-inflammatory properties and acts as an inhibitor of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2, with inhibitory concentration (IC50) values of 5 and 9 micromolar, respectively . This compound has garnered interest due to its potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
Target of Action
Roburic acid, a tetracyclic triterpenoid found in Gentiana macrophylla, primarily targets Cyclooxygenase (COX) , with IC50 values of 5 and 9 μM for COX-1 and COX-2, respectively . It also targets Tumor Necrosis Factor (TNF) and CD44 and Folate Receptor .
Mode of Action
This compound binds directly to TNF with high affinity , blocking the interaction between TNF and its receptor (TNF-R1), and significantly inhibiting TNF-induced NF-κB activation . It also interacts with CD44 and Folate Receptor .
Biochemical Pathways
This compound affects the NF-κB signaling pathway and ERK/HIF-1α/GLUT1 pathway . It inhibits the TNF-induced phosphorylation of IKKα/β, IκBα, and p65, degradation of IκBα, nuclear translocation of p65, and NF-κB-target gene expression . It also downregulates glycolysis levels by blocking the ERK/HIF-1α/GLUT1 pathway .
Pharmacokinetics
A ph-responsive dual-target drug delivery system (rba-nps) has been developed to effectively deliver this compound to inflammatory sites .
Result of Action
This compound exhibits anti-inflammatory activity . It can effectively induce G0/G1 cell cycle arrest and apoptosis in colorectal cancer cells . It also reprograms M1 macrophages into M2 phenotype in joints , which plays a crucial role in maintaining immune homeostasis and preventing excessive inflammation in Rheumatoid Arthritis (RA) .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the pH-responsive drug delivery system (RBA-NPs) enhances the therapeutic effect of this compound in RA models
Biochemical Analysis
Biochemical Properties
Roburic acid has been found to interact with various enzymes and proteins. It acts as an inhibitor of COX, with IC50 values of 5 and 9 μM for COX-1 and COX-2, respectively . It also binds directly to Tumor Necrosis Factor (TNF) with high affinity , blocking the interaction between TNF and its receptor (TNF-R1) .
Cellular Effects
This compound exhibits antitumor activity in numerous cancer cells and can effectively induce G0/G1 cell cycle arrest and apoptosis in colorectal cancer cells . It also reduces the production of nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the TNF-induced phosphorylation of IKKα/β, IκBα, and p65, degradation of IκBα, nuclear translocation of p65, and NF-κB-target gene expression . It also blocks the ERK/HIF-1α/GLUT1 pathway, downregulating the glycolysis level .
Dosage Effects in Animal Models
In a rat model of Rheumatoid Arthritis (RA), this compound was effectively delivered to inflammatory sites, significantly enhancing the therapeutic outcomes compared with free this compound
Transport and Distribution
This compound is delivered to inflammatory sites in a rat model of RA through a pH-responsive dual-target drug delivery system that targets both CD44 and folate receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of roburic acid typically involves the extraction from natural sources such as Gentiana macrophylla. The process includes:
Extraction: The plant material is subjected to solvent extraction using solvents like ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Isolation: this compound is isolated based on its unique chemical properties and structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction and purification processes. The use of biotechnological methods, such as plant cell culture techniques, can also be explored to enhance yield and purity. Optimization of extraction solvents, temperature, and time are crucial for maximizing the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Roburic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Roburic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Biology: Investigated for its role in modulating inflammatory pathways and immune responses.
Medicine: Explored for its potential in treating inflammatory diseases such as rheumatoid arthritis.
Industry: Utilized in the development of anti-inflammatory drugs and natural product libraries.
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: Another triterpenoid with anti-inflammatory and anticancer properties.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.
Ursolic Acid: Exhibits anti-inflammatory, anticancer, and antimicrobial activities.
Uniqueness of Roburic Acid
This compound is unique due to its specific inhibitory effects on cyclooxygenase enzymes and its potential for targeted drug delivery systems. Its ability to modulate multiple inflammatory pathways makes it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
3-[(1S,2S,4aR,4bS,6aR,9R,10S,10aR,12aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19(2)22-12-16-30(8)24(28(22,6)15-13-25(31)32)10-9-23-26-21(4)20(3)11-14-27(26,5)17-18-29(23,30)7/h9,20-22,24,26H,1,10-18H2,2-8H3,(H,31,32)/t20-,21+,22+,24-,26+,27-,28+,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPYCVULPFKBOG-CSHKLQQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CCC(=O)O)C(=C)C)C)C2C1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@H]([C@]4(C)CCC(=O)O)C(=C)C)C)[C@@H]2[C@H]1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318071 | |
Record name | Roburic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6812-81-3 | |
Record name | Roburic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6812-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Roburic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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